

In-Depth Technical Guide: GJ071 Oxalate

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Compound of Interest

Compound Name: GJ071 oxalate

Cat. No.: B1671565

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CAS Number: 1216676-34-4

This technical guide provides a comprehensive overview of **GJ071 oxalate**, a novel small molecule nonsense suppressor. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of read-through compounds for genetic disorders caused by nonsense mutations.

Core Compound Details

GJ071 oxalate is a potent inducer of ribosomal read-through of premature termination codons (PTCs), enabling the synthesis of full-length, functional proteins from genes harboring nonsense mutations. Its chemical formula is C₂₀H₂₉N₃O₇S, and it has a molecular weight of 455.53 g/mol .

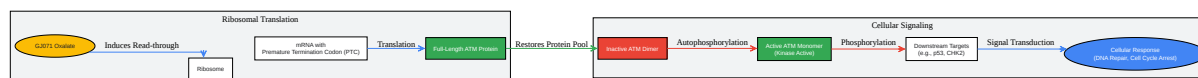
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Mechanism of Action: Nonsense Suppression and ATM Kinase Activation

GJ071 oxalate's primary mechanism of action is the induction of translational read-through at all three types of nonsense codons: TGA, TAG, and TAA.[1] This allows the ribosome to bypass the premature stop signal and continue translation, leading to the production of a full-length protein.

A key downstream effect of the restored full-length protein, in the context of Ataxia-Telangiectasia (A-T), is the activation of ATM (Ataxia-Telangiectasia Mutated) kinase.[1][2] A-T is a rare genetic disorder characterized by mutations in the ATM gene, often nonsense mutations, leading to a dysfunctional ATM protein. The restoration of full-length ATM protein by **GJ071 oxalate** leads to the recovery of its kinase activity, a critical step in the DNA damage response pathway.

Signaling Pathway of GJ071 Oxalate-Induced ATM Kinase Activation



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Caption: **GJ071 Oxalate**-Induced ATM Kinase Activation Pathway.

Experimental Data

The efficacy of **GJ071 oxalate** has been demonstrated in preclinical studies. The following table summarizes key quantitative findings from the foundational study by Du et al. (2013).

Experiment	Cell Line	Nonsense Mutation	GJ071 Oxalate Conc. (µM)	Read-through Efficiency (% of Wild-Type)
ATM Kinase Activity Assay	A-T Patient-derived	TGA	10	Comparable to PTC124 and RTC13
ATM Kinase Activity Assay	A-T Patient-derived	TAG	10	Comparable to PTC124 and RTC13
ATM Kinase Activity Assay	A-T Patient-derived	TAA	10	Comparable to PTC124 and RTC13

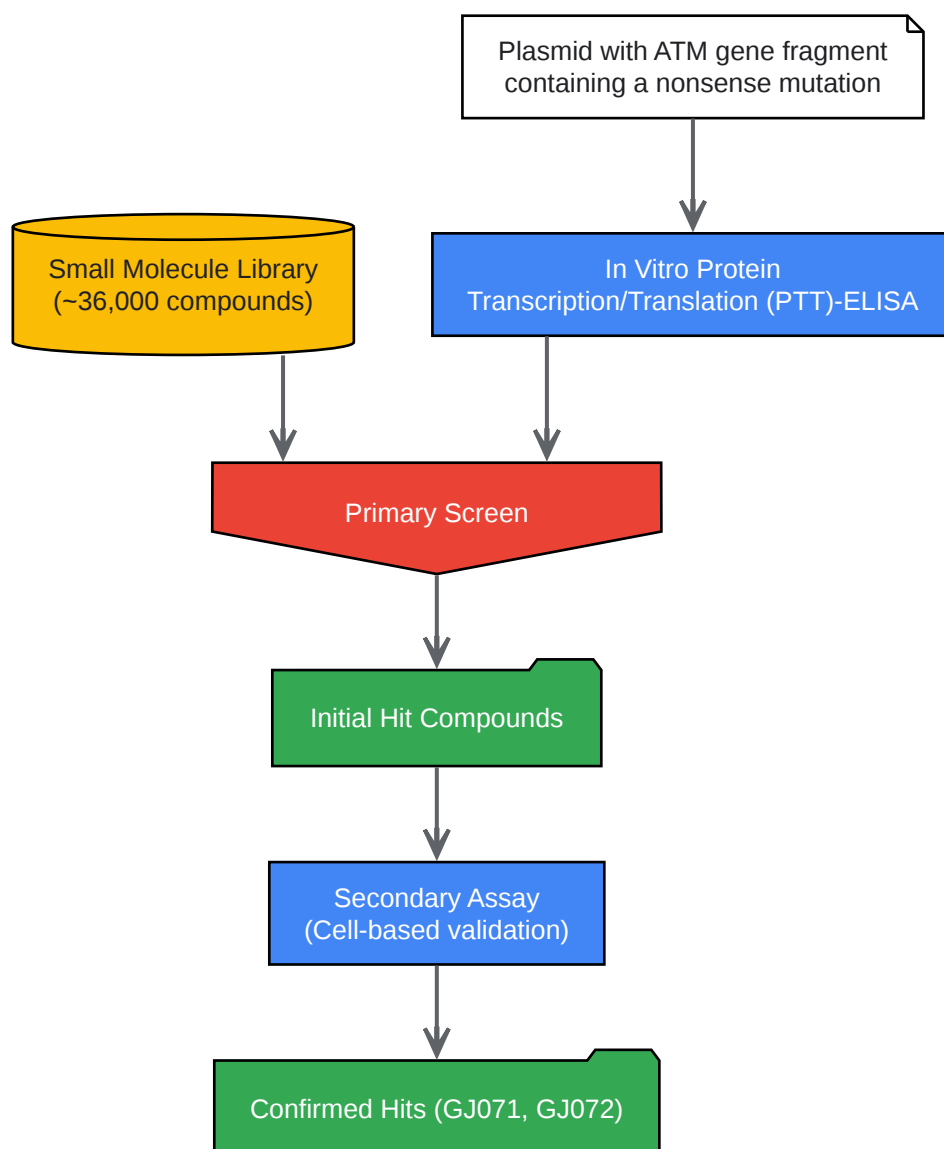
Note: Specific percentage values for read-through efficiency were not explicitly provided in the abstract of the primary publication, but the activity was reported to be comparable to other known read-through compounds.

Experimental Protocols

High-Throughput Screening (HTS) for Read-through Compounds

The discovery of GJ071 was enabled by a high-throughput screening assay designed to identify compounds that promote the read-through of nonsense mutations.

Experimental Workflow for HTS



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Caption: High-Throughput Screening Workflow for Read-through Compounds.

A protein transcription/translation (PTT)-enzyme-linked immunosorbent assay (ELISA) was utilized.[3][4] This assay uses a plasmid containing a fragment of the ATM gene with a specific nonsense mutation. In a cell-free system, the presence of a read-through compound allows for the synthesis of a full-length protein, which is then detected by the ELISA.

Cell-Based Validation of Read-through Activity

The activity of hit compounds from the primary screen was confirmed in lymphoblastoid cell lines derived from A-T patients harboring homozygous nonsense mutations in the ATM gene.

Protocol Outline:

- **Cell Culture:** A-T patient-derived lymphoblastoid cells are cultured in appropriate media.
- **Compound Treatment:** Cells are treated with varying concentrations of **GJ071 oxalate** for a specified period (e.g., 96 hours).
- **Protein Extraction:** Whole-cell lysates are prepared from the treated cells.
- **Western Blot Analysis:** The lysates are subjected to SDS-PAGE and western blotting using an antibody specific for the ATM protein to detect the presence of the full-length protein.
- **ATM Kinase Activity Assay:** The functional restoration of the ATM protein is assessed by measuring its kinase activity. This can be done by detecting the phosphorylation of known ATM substrates, such as p53 or CHK2, via western blot using phospho-specific antibodies.

Conclusion

GJ071 oxalate is a promising small molecule with the ability to induce the read-through of all three types of nonsense mutations. Its efficacy in restoring full-length and functional ATM protein in patient-derived cells highlights its potential as a therapeutic agent for genetic disorders caused by nonsense mutations, such as Ataxia-Telangiectasia. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic utility.

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